(Z)-oxido-propyl-[(4-sulfamoylphenyl)hydrazinylidene]azanium
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Overview
Description
(Z)-oxido-propyl-[(4-sulfamoylphenyl)hydrazinylidene]azanium is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a sulfamoylphenyl group, a hydrazinylidene moiety, and an oxido-propyl group, which contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-oxido-propyl-[(4-sulfamoylphenyl)hydrazinylidene]azanium typically involves the reaction between 4-sulfamoylphenylhydrazine and an appropriate oxido-propyl precursor. One common method involves the condensation of sulfanilamide with substituted aromatic aldehydes, followed by reduction with sodium borohydride to yield the desired hydrazine derivative . The reaction conditions often require refluxing in ethanol and subsequent purification through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction parameters, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(Z)-oxido-propyl-[(4-sulfamoylphenyl)hydrazinylidene]azanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The hydrazinylidene group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include various hydrazine derivatives, oxides, and substituted phenyl compounds. These products are often characterized using techniques like IR spectroscopy, NMR spectroscopy, and X-ray crystallography to confirm their structures .
Scientific Research Applications
(Z)-oxido-propyl-[(4-sulfamoylphenyl)hydrazinylidene]azanium has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of (Z)-oxido-propyl-[(4-sulfamoylphenyl)hydrazinylidene]azanium involves its interaction with molecular targets such as carbonic anhydrase enzymes. By binding to the active site of these enzymes, the compound inhibits their activity, leading to reduced tumor growth and bacterial proliferation . The molecular pathways involved include the inhibition of anaerobic glycolysis in tumor cells and disruption of bacterial cell wall synthesis.
Comparison with Similar Compounds
Similar Compounds
N-(4-sulfamoylphenyl)-1H-indazole-3-carboxamide: Another sulfonamide derivative with similar enzyme inhibitory properties.
4-sulfamoylphenylhydrazine hydrochloride: A precursor in the synthesis of various hydrazine derivatives.
Benzenesulfonamide derivatives: Known for their antibacterial and anticancer activities.
Uniqueness
(Z)-oxido-propyl-[(4-sulfamoylphenyl)hydrazinylidene]azanium is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit multiple carbonic anhydrase isoforms with high selectivity makes it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C9H14N4O3S |
---|---|
Molecular Weight |
258.30 g/mol |
IUPAC Name |
(Z)-oxido-propyl-[(4-sulfamoylphenyl)hydrazinylidene]azanium |
InChI |
InChI=1S/C9H14N4O3S/c1-2-7-13(14)12-11-8-3-5-9(6-4-8)17(10,15)16/h3-6,11H,2,7H2,1H3,(H2,10,15,16)/b13-12- |
InChI Key |
FLLWLITZRFBICT-SEYXRHQNSA-N |
Isomeric SMILES |
CCC/[N+](=N/NC1=CC=C(C=C1)S(=O)(=O)N)/[O-] |
Canonical SMILES |
CCC[N+](=NNC1=CC=C(C=C1)S(=O)(=O)N)[O-] |
Origin of Product |
United States |
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